molecular formula C5H12ClNO B177894 (R)-3-Hydroxypiperidine hydrochloride CAS No. 198976-43-1

(R)-3-Hydroxypiperidine hydrochloride

Cat. No.: B177894
CAS No.: 198976-43-1
M. Wt: 137.61 g/mol
InChI Key: VLECDMDGMKPUSK-NUBCRITNSA-N
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Description

®-3-Hydroxypiperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group at the third position of the piperidine ring, and it exists as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxypiperidine hydrochloride typically involves the reduction of 3-piperidone using a chiral reducing agent to ensure the formation of the desired enantiomer. One common method involves the use of sodium borohydride (NaBH4) in the presence of a chiral catalyst. The reaction is carried out under controlled temperature and pH conditions to achieve high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of ®-3-Hydroxypiperidine hydrochloride may involve more efficient catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: ®-3-Hydroxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Formation of 3-piperidone or 3-piperidinecarboxaldehyde.

    Reduction: Formation of various reduced piperidine derivatives.

    Substitution: Formation of alkylated or acylated piperidine derivatives.

Scientific Research Applications

®-3-Hydroxypiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-3-Hydroxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position of the piperidine ring plays a crucial role in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

    (S)-3-Hydroxypiperidine hydrochloride: The enantiomer of ®-3-Hydroxypiperidine hydrochloride with different stereochemistry.

    3-Piperidone: A ketone derivative of piperidine with similar structural features.

    4-Hydroxypiperidine hydrochloride: A piperidine derivative with the hydroxyl group at the fourth position.

Uniqueness: ®-3-Hydroxypiperidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R)-piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECDMDGMKPUSK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941775
Record name (3R)-3-Hydroxypiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198976-43-1
Record name (3R)-3-Hydroxypiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-piperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using (R)-3-hydroxypiperidine hydrochloride in the synthesis of ω-(N-Formylamino)carboxylic Acids?

A: this compound serves as a valuable chiral building block in organic synthesis. The research highlights its application in the synthesis of ω-(N-Formylamino)carboxylic acids via RuO4 oxidation of cyclic ene-carbamates derived from this compound []. These acids, particularly N-Boc 4-aminobutyric acids, are important intermediates in the production of pharmaceuticals like (R)-4-amino-3-hydroxybutyric acid, a key precursor for the synthesis of L-carnitine. This methodology showcases the utility of this compound in constructing complex molecules with potential biological activities.

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